molecular formula C22H21BrN2O4S B6092569 N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

カタログ番号: B6092569
分子量: 489.4 g/mol
InChIキー: IBGRYYJIBJMVMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential in treating various diseases. It is a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system.

作用機序

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide works by selectively inhibiting the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the TYK2 enzyme, with an IC50 value of 1.0 nM. It has also been shown to be highly selective, with minimal inhibition of other kinases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and improving disease outcomes in animal models of autoimmune and inflammatory diseases. It has also shown potential in treating certain types of cancer, as TYK2 plays a role in the growth and survival of cancer cells.

実験室実験の利点と制限

One advantage of using N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in lab experiments is its high potency and selectivity, which allows for precise targeting of the TYK2 enzyme. This can help researchers better understand the role of TYK2 in various diseases and develop more effective treatments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several potential future directions for the development of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. One area of focus is the development of more potent and selective inhibitors of the TYK2 enzyme, which could lead to more effective treatments for autoimmune and inflammatory diseases. Another area of focus is the development of combination therapies, which could target multiple pathways involved in the immune response. Additionally, further research is needed to fully understand the role of TYK2 in various diseases and to identify potential biomarkers for patient selection.

合成法

The synthesis of N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves several steps, starting with the reaction of 2-bromoaniline with benzylamine to form N-benzyl-2-bromoaniline. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to form N-benzyl-N-(2-bromophenyl)-4-methoxybenzenesulfonamide. This compound is then reacted with glycine to form N-benzyl-N-(2-bromophenyl)-N-glycinyl-4-methoxybenzenesulfonamide. Finally, the N-glycinyl group is removed by treatment with trifluoroacetic acid to form this compound.

科学的研究の応用

N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has shown potential in treating various diseases, including autoimmune disorders, inflammatory diseases, and cancer. It has been shown to be a highly selective and potent inhibitor of the TYK2 enzyme, which plays a crucial role in regulating the immune system. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 can lead to a reduction in the production of pro-inflammatory cytokines, which can help alleviate the symptoms of autoimmune and inflammatory diseases.

特性

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-18-11-13-19(14-12-18)30(27,28)25(15-17-7-3-2-4-8-17)16-22(26)24-21-10-6-5-9-20(21)23/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGRYYJIBJMVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。